Kdm4-IN-2

Description

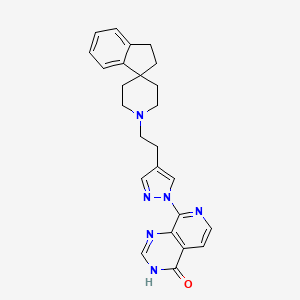

Structure

3D Structure

Properties

Molecular Formula |

C25H26N6O |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

8-[4-(2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32) |

InChI Key |

AVFIHINZEZRGBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61 |

Origin of Product |

United States |

Foundational & Exploratory

KDM4-IN-2: A Technical Guide to Cellular Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-2, also known as compound 19a, is a potent and selective dual inhibitor of the histone lysine demethylase (KDM) subfamilies KDM4 and KDM5.[1][2] Histone demethylases are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. KDM4 proteins, specifically, are overexpressed in numerous cancers, including those of the breast, prostate, and colon, where they contribute to tumorigenesis by altering gene expression and promoting cell proliferation.[3] This technical guide provides an in-depth overview of the methods used to assess the cellular target engagement of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activity of this compound and related compounds.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Ki (nM) | Assay Type | Reference |

| KDM4A | 4 | Not Specified | [1][2] |

| KDM5B | 7 | Not Specified | [1][2] |

Table 2: Cellular Target Engagement and Activity of KDM Inhibitors

| Compound | Target | Cellular IC50 (µM) | Cellular Assay Type | Reference |

| ML324 | KDM4B | 4.9 | AlphaScreen | [4] |

| JIB-04 | KDM4B | 0.435 | Not Specified | [4] |

| NSC636819 | KDM4B | 9.3 | Not Specified | [4] |

| This compound | KDM4/5 | Data not available | Immunofluorescence & NanoBRET | [5][6] |

Note: Specific cellular IC50 values for this compound from the primary literature (Le Bihan et al., 2019) are not publicly available in the search results. The original study noted a significant decrease in potency from biochemical assays to cellular target engagement assays, likely due to competition with the cofactor 2-oxoglutarate.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for assays commonly used to determine the cellular target engagement of KDM inhibitors like this compound.

Immunofluorescence Assay for Histone Methylation

This protocol is adapted from general immunofluorescence procedures for assessing changes in histone methylation levels upon inhibitor treatment.

Objective: To visually and quantitatively assess the in-cell activity of this compound by measuring the levels of H3K9me3, a primary substrate of KDM4.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Primary antibodies: anti-H3K9me3, anti-FLAG (for overexpressed tagged KDM4)

-

Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488 and 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Bovine Serum Albumin (BSA) (for blocking)

-

Phosphate Buffered Saline (PBS)

-

High-content imaging system

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells in 96-well plates and allow them to adhere overnight. Treat cells with a dose-response range of this compound for 24-48 hours. Include a DMSO-treated control.

-

Fixation: Gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., rabbit anti-H3K9me3 and mouse anti-FLAG) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

-

Imaging and Analysis: Wash the cells a final three times with PBS and acquire images using a high-content imaging system. Analyze the fluorescence intensity of H3K9me3 in the nucleus of treated versus control cells to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the direct binding of this compound to KDM4 proteins in intact cells.

Materials:

-

Cell line expressing endogenous or overexpressed KDM4

-

This compound

-

PBS and appropriate lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Instrumentation for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control at a desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble KDM4 protein at each temperature point using Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble KDM4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.

Objective: To quantify the affinity of this compound for KDM4 in real-time in living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding KDM4 fused to NanoLuc® luciferase

-

NanoBRET™ tracer specific for the KDM inhibitor class

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Opti-MEM® I Reduced Serum Medium

-

White, 96- or 384-well assay plates

-

Luminometer capable of measuring BRET signals

Procedure:

-

Transfection: Transfect HEK293 cells with the KDM4-NanoLuc® fusion vector and plate in assay plates. Allow 24 hours for expression.

-

Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ tracer at its predetermined optimal concentration.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound binding to reach equilibrium.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

BRET Measurement: Read the plate within 10 minutes on a luminometer equipped with filters for donor (460nm) and acceptor (618nm) emission.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the concentration of this compound to determine the cellular EC50 value.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and experimental designs is essential for a comprehensive understanding.

KDM4 Signaling Pathways

KDM4 proteins are involved in multiple signaling pathways that are critical in cancer. They can act as co-activators for nuclear receptors and influence the activity of key tumor suppressors and oncogenes.

Caption: KDM4 signaling interactions in the nucleus.

Experimental Workflow for Cellular Target Engagement

The following diagram illustrates a general workflow for assessing the cellular target engagement of an inhibitor like this compound.

Caption: Workflow for this compound cellular target engagement.

Conclusion

This compound is a valuable tool compound for studying the roles of KDM4 and KDM5 demethylases in health and disease. Assessing its cellular target engagement is critical for interpreting its biological effects and for the development of more potent and selective inhibitors. The combination of immunofluorescence, CETSA, and NanoBRET assays provides a robust, multi-faceted approach to confirming target binding and quantifying cellular potency. The significant difference observed between biochemical and cellular activity highlights the importance of performing target engagement studies in a physiologically relevant context to guide drug discovery efforts. Further research to fully elucidate the cellular activity and downstream effects of this compound will be instrumental in advancing our understanding of KDM4/5 biology and its therapeutic potential.

References

- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Biological Role of KDM4 Demethylases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The KDM4/JMJD2 family of histone lysine demethylases are critical epigenetic regulators that catalyze the removal of methyl groups from histone H3 on lysines 9 and 36 (H3K9, H3K36) and histone H1.4 on lysine 26 (H1.4K26).[1][2] These enzymes play pivotal roles in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, cell cycle control, and stem cell maintenance.[3][4] Dysregulation and overexpression of KDM4 members are frequently implicated in the pathogenesis of various human diseases, most notably cancer, making them attractive therapeutic targets.[5][6] This guide provides a comprehensive overview of the KDM4 family's structure, enzymatic activity, substrate specificity, and diverse biological functions. It includes quantitative data on their kinetics and inhibition, detailed protocols for key experimental assays, and visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Molecular Structure and Enzymatic Mechanism

The KDM4 family consists of six members, KDM4A-F. KDM4A, KDM4B, and KDM4C are the most studied and share a conserved domain architecture.[6][7] KDM4D is a smaller protein, lacking the reader domains found in KDM4A-C, while KDM4E and KDM4F are considered pseudogenes.[4][8]

-

Core Domains (KDM4A-D):

-

JmjN (Jumonji N-terminal): A domain required for the structural integrity and catalytic activity of the JmjC domain.[8]

-

JmjC (Jumonji C-terminal): The catalytic core, which contains a highly conserved active site. It is a non-heme iron (Fe(II)) and α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent dioxygenase.[4] The demethylation reaction involves the oxidative decarboxylation of 2-OG to produce succinate and CO2, which generates a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde.[4]

-

-

Reader Domains (KDM4A-C only):

-

PHD (Plant Homeodomain) Fingers (Double): Function as "readers" of histone modifications, potentially aiding in substrate recognition and recruitment to specific chromatin regions.[2][7]

-

Tudor Domains (Double): Also act as histone modification readers, which can direct and stimulate localized demethylation by binding to specific methylated lysine marks.[4][8]

-

The distinct domain composition across the KDM4 family underlies their varied substrate specificities and biological roles.

Substrate Specificity and Quantitative Analysis

KDM4 enzymes exhibit selectivity for both the lysine residue and its methylation state. KDM4A-C can demethylate both H3K9me3/me2 and H3K36me3/me2, whereas KDM4D/E are specific for H3K9me3/me2.[9] Competition assays reveal a clear preference for the trimethylated state over the dimethylated state for all active KDM4 members.[9] In addition to histones, non-histone substrates have been identified, such as the Polycomb 2 (Pc2) protein, which is specifically demethylated by KDM4C.[8]

Quantitative Data: Substrate Kinetics

The catalytic efficiency of KDM4 enzymes varies depending on the substrate. Kinetic parameters provide a quantitative measure of this activity.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Source |

| KDM4A | H3K9me3 Peptide | 25.5 ± 4.9 | 0.31 ± 0.045 | [10] |

| KDM4A | H3K36me3 Peptide | 66.8 ± 5.4 | 0.12 ± 0.004 | [10] |

| KDM4A | H1.4K26me3 Peptide | 32.3 ± 6.4 | 0.32 ± 0.049 | [10] |

| KDM4A | 2-Oxoglutarate (2OG) | 210 ± 30 | - | [11] |

| KDM4A | Oxygen (O2) | 173 ± 23 | - | [11] |

Table 1: Michaelis-Menten constants (KM) and catalytic rates (kcat) for human KDM4A with various substrates. Data indicates that H3K9me3 and H1.4K26me3 are similarly efficient substrates for KDM4A, while H3K36me3 is demethylated less efficiently.

Quantitative Data: KDM4 Inhibitors

The role of KDM4 enzymes in cancer has driven the development of small molecule inhibitors. Most inhibitors are 2-OG analogs that chelate the active site iron atom.[4]

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Source |

| QC6352 | KDM4A-D | IC50: 35-104 nM | TR-FRET | [4] |

| JIB-04 | KDM4/KDM5/KDM6 | - | - | [12][13] |

| GSK-J4 | KDM6, KDM4 | - | In vitro | [12] |

| KDM4D-IN-1 | KDM4D | IC50: 0.41 µM | - | [12] |

| EPZ020809 | KDM4C | Ki: 31 nM | Mass Spectrometry | [4] |

| Ciclopirox | Pan-HDM | - | - | [12] |

Table 2: A summary of selected KDM4 inhibitors and their reported potencies. The development of isoform-selective inhibitors remains a significant challenge due to the high conservation of the JmjC catalytic domain.

Core Biological Roles and Signaling Pathways

KDM4 demethylases are integral to numerous cellular functions, acting primarily to reverse repressive histone marks and facilitate gene expression.

Transcriptional Regulation

KDM4 enzymes function as transcriptional coactivators for several key transcription factors. By removing the repressive H3K9me3 mark at promoter regions, they create a chromatin environment conducive to transcription.

-

Hormone Receptors: KDM4A, KDM4B, and KDM4C interact with and stimulate the activity of the androgen receptor (AR) and estrogen receptor (ER).[1] This is critical in hormone-dependent cancers like prostate and breast cancer, where KDM4B can be induced by estrogen and is required for the expression of ER target genes such as MYC and CCND1.[14]

-

Other Transcription Factors: KDM4B physically interacts with c-Jun to upregulate genes like IL-8 in gastric cancer.[6] KDM4D has been shown to stimulate p53-dependent gene expression, suggesting a more complex, context-dependent role in tumorigenesis.[8]

DNA Damage Response and Genome Stability

KDM4A and KDM4B are involved in the DNA damage response pathway, a function that can be independent of their catalytic activity.[8] They are regulated by ubiquitination via RNF8 and RNF168 in response to DNA damage.[14] In colorectal cancer cells, silencing KDM4B leads to the formation of spontaneous double-strand breaks and increases sensitivity to radiation.[6]

Cell Cycle Progression

KDM4A plays a role in cell cycle progression through antagonism with HP1γ.[14] Furthermore, the cellular levels of KDM4A are tightly controlled throughout the cell cycle via ubiquitination and subsequent degradation mediated by the SCF-FBXO22 E3 ligase complex.[14]

Stem Cell Biology and Development

KDM4 proteins are crucial for maintaining the pluripotent state of embryonic stem (ES) cells and for directing differentiation.[15] KDM4A, B, and C are expressed in undifferentiated mouse ES cells, where their activity helps maintain an open chromatin state by preventing the accumulation of repressive H3K9 methylation.[15] The combined function of KDM4A and KDM4C is required for ES cell self-renewal.[16] KDM4A also functions as a maternal factor essential for pre-implantation embryo survival.[16]

Key Experimental Methodologies

Studying the function of KDM4 demethylases requires a range of biochemical and cell-based assays. Detailed below are protocols for fundamental techniques used in KDM4 research.

Protocol 1: In Vitro KDM4 Demethylase Activity Assay (MALDI-TOF MS)

This protocol measures the enzymatic activity of recombinant KDM4 protein on a synthetic histone peptide substrate. The change in mass due to demethylation is detected by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing recombinant KDM4 enzyme (e.g., KDM4A1–359 at 1 µM), trimethylated histone peptide substrate (e.g., H31–15K9me3 at 200 µM), FeSO4 (10 µM), 2-oxoglutarate (200 µM), L-ascorbate (100 µM), in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[9][11]

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or 2-OG last. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of methanol.[9]

-

MALDI-TOF MS Analysis:

-

Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

-

Data Interpretation: Compare the mass spectra of the reaction sample to a no-enzyme control. A mass loss of 14 Da corresponds to the removal of one methyl group (CH2), and a loss of 28 Da corresponds to the removal of two methyl groups.

Note: Commercially available colorimetric (ab113461) and fluorometric (ab113462) assay kits provide alternative, higher-throughput methods for measuring KDM4 activity.[17][18]

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of KDM4 enzymes, revealing their direct gene targets. This protocol is a generalized workflow for cross-linking ChIP-seq.[19][20]

References

- 1. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KDM4 Demethylases: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. e-century.us [e-century.us]

- 15. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. KDM4/JMJD2 Activity Quantification Assay Kit (Colorimetric) (ab113461) | Abcam [abcam.com]

- 18. KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462) | Abcam [abcam.com]

- 19. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

KDM4-IN-2: An In-Depth Technical Guide on its Effect on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4-IN-2 is a potent and selective small molecule inhibitor targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. By inhibiting these enzymes, this compound effectively increases the levels of specific histone methylation marks, notably H3K9me3 and H3K36me3, leading to alterations in gene expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its impact on key signaling pathways implicated in cancer, such as the Androgen Receptor (AR) and MYC pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided to facilitate further research and drug development efforts.

Introduction to KDM4 and Histone Methylation

Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation status of lysine residues on histone tails is dynamically controlled by the opposing activities of histone methyltransferases (writers) and histone demethylases (erasers). The KDM4 subfamily of demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that primarily remove di- and tri-methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).

Dysregulation of KDM4 activity is implicated in various diseases, particularly cancer, where overexpression of KDM4 members is associated with oncogenesis and poor prognosis. This makes the KDM4 family an attractive target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of KDM4 demethylases and as a lead compound for the development of novel anticancer therapies.

This compound: Mechanism of Action and Quantitative Data

This compound is a cell-penetrant inhibitor that acts as a dual inhibitor of the KDM4 and KDM5 subfamilies of histone demethylases.

Biochemical Activity

This compound exhibits potent inhibition of KDM4 and KDM5 enzymes in biochemical assays. The inhibitory constants (Ki) and IC50 values against various KDM members are summarized in the table below.

| Enzyme | Ki (nM) | IC50 (nM) |

| KDM4A | 4 | 100 ± 41 |

| KDM4B | - | 43 ± 21 |

| KDM5B | 7 | 38 |

| KDM5C | - | 123 |

| KDM2A | - | 4,500 |

| KDM3A | - | 5,780 |

| KDM6B | - | 90,220 |

Data compiled from Le Bihan YV, et al. Eur J Med Chem. 2019 Sep 1;177:316-337.

Cellular Activity

The cellular potency of this compound has been evaluated using target engagement assays, such as the NanoBRET™ assay, which measures the ability of the compound to displace a tracer from the target protein in live cells. Additionally, the functional consequence of KDM4 inhibition, an increase in histone methylation, has been quantified in cellular immunofluorescence assays.

| Assay Type | Target/Cell Line | IC50 (µM) |

| NanoBRET™ Target Engagement | KDM4A (HEK293) | 0.047 |

| Immunofluorescence (H3K9me3 increase) | U2OS-KDM4A | 0.280 |

Data compiled from Le Bihan YV, et al. Eur J Med Chem. 2019 Sep 1;177:316-337.

Signaling Pathways and Biological Effects

KDM4 enzymes are key regulators of several signaling pathways that are crucial in cancer development and progression. Inhibition of KDM4 by this compound can therefore have significant anti-tumor effects.

Androgen Receptor (AR) Signaling

KDM4B, in particular, acts as a co-activator of the androgen receptor (AR). In prostate cancer, KDM4B is recruited to AR target genes, where it demethylates the repressive H3K9me3 mark, leading to transcriptional activation of genes that drive tumor growth. This compound, by inhibiting KDM4B, can prevent the removal of H3K9me3, thereby repressing AR-mediated gene expression and inhibiting the proliferation of prostate cancer cells.

Figure 1: KDM4B in Androgen Receptor Signaling.

MYC Signaling

The oncoprotein N-Myc physically interacts with and recruits KDM4B to the promoters of its target genes. This recruitment leads to the demethylation of H3K9me3, facilitating transcriptional activation of genes involved in cell proliferation and tumorigenesis, such as those in the miR-17-92 cluster. Inhibition of KDM4B with this compound can reverse this process, leading to increased H3K9me3 at MYC target genes and subsequent transcriptional repression, thereby inhibiting cancer cell growth.

Figure 2: KDM4B in MYC Signaling Pathway.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay measures the apparent affinity of a test compound by quantifying its ability to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged protein target in live cells.

Figure 3: NanoBRET™ Assay Workflow.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

Plasmid encoding NanoLuc®-KDM4A fusion protein

-

NanoBRET™ Tracer

-

This compound

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET

Protocol:

-

Cell Transfection:

-

Culture HEK293 cells to ~70-80% confluency.

-

Prepare a transfection mix of the NanoLuc®-KDM4A plasmid and FuGENE® HD in Opti-MEM™ according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend in Opti-MEM™.

-

Dispense 90 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Prepare a 10X solution of the NanoBRET™ Tracer in Opti-MEM™.

-

-

Compound and Tracer Addition:

-

Add 10 µL of the this compound dilutions to the appropriate wells.

-

Add 10 µL of the 10X NanoBRET™ Tracer to all wells.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

-

Add 25 µL of the substrate to each well.

-

Read the plate immediately on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Immunofluorescence Assay for H3K9me3

This assay quantifies the levels of a specific histone modification (H3K9me3) in cells following treatment with an inhibitor.

Materials:

-

U2OS cells stably overexpressing KDM4A

-

This compound

-

Formaldehyde solution (4%)

-

Triton™ X-100

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-H3K9me3)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed U2OS-KDM4A cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the anti-H3K9me3 primary antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Imaging:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the H3K9me3 signal within the DAPI-stained nuclear area for each cell.

-

Plot the average H3K9me3 intensity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for the increase in H3K9me3.

-

Conclusion

This compound is a valuable tool for the study of histone demethylase biology and a promising starting point for the development of epigenetic-based therapies. Its ability to potently and selectively inhibit KDM4 and KDM5 enzymes in both biochemical and cellular contexts allows for the precise interrogation of their roles in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting KDM4-mediated histone demethylation.

The Role of KDM4A in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 4A (KDM4A), a member of the JmjC domain-containing family of histone demethylases, has emerged as a critical epigenetic regulator implicated in the progression of numerous cancers. KDM4A primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), leading to alterations in chromatin structure and gene expression. Its overexpression is a common feature in a variety of malignancies, including breast, prostate, lung, and colorectal cancers, and is often associated with poor prognosis. This technical guide provides a comprehensive overview of the multifaceted role of KDM4A in cancer, detailing its molecular mechanisms, involvement in key signaling pathways, and its impact on cellular processes that drive tumorigenesis. Furthermore, this guide furnishes detailed experimental protocols for studying KDM4A, offering a valuable resource for researchers and drug development professionals seeking to target this pivotal enzyme in novel cancer therapies.

Introduction to KDM4A

KDM4A, also known as JMJD2A, is a 2-oxoglutarate and Fe(II)-dependent dioxygenase that plays a crucial role in epigenetic regulation. By demethylating H3K9me3, a mark associated with transcriptional repression, KDM4A facilitates a more open chromatin state, thereby promoting the expression of a wide array of genes, including those involved in cell proliferation and survival. Conversely, its activity on H3K36me3, a mark linked to transcriptional elongation and DNA repair, adds another layer of complexity to its regulatory functions. The aberrant overexpression of KDM4A in cancer cells disrupts the delicate balance of histone methylation, leading to the inappropriate activation of oncogenes and the repression of tumor suppressor genes, ultimately contributing to cancer development and progression.

KDM4A Overexpression and its Quantitative Impact on Cancer Phenotypes

The upregulation of KDM4A is a recurrent event in a broad spectrum of human cancers. The following tables summarize the quantitative data on KDM4A overexpression and the functional consequences of its modulation in various cancer types.

| Cancer Type | KDM4A mRNA Expression (Tumor vs. Normal) | KDM4A Protein Expression (Tumor vs. Normal) | Source |

| Breast Cancer | Higher in tumor tissues | Observed in ~60% of breast tumors | [1][2] |

| Prostate Cancer | Upregulated in primary and metastatic castration-resistant prostate cancer (CRPC) | Overexpressed and acts as a coactivator of the androgen receptor | [1] |

| Lung Cancer | Aberrantly expressed in lung carcinoma | Associated with the presence of lymph node metastases | [1] |

| Colorectal Cancer | Significantly increased in CRC tissues | Promotes cell proliferation | [1] |

| Gastric Cancer | Higher in tumor tissues | Correlated with tumor size, metastasis, and poor prognosis | [3] |

| Pancreatic Cancer | Implicated in tumorigenesis | Overexpression observed | [1] |

| Leukemia (AML) | Overexpressed in various subtypes | Promotes self-renewal and survival | [1] |

Table 1: KDM4A Expression in Various Cancers. This table summarizes the observed changes in KDM4A mRNA and protein expression in tumor tissues compared to their normal counterparts across different cancer types.

| Cancer Type | Experimental Model | KDM4A Modulation | Effect on Proliferation | Effect on Apoptosis | Effect on Invasion/Migration | Source |

| Breast Cancer | MCF-7 cells | Inhibition | Reduced | - | Reduced | [1] |

| Prostate Cancer | LNCaP cells | Knockdown | Decreased | Increased | - | [1] |

| Lung Cancer | A549 cells | Knockout | Senescence induced | - | Regulated | [1] |

| Colorectal Cancer | HCT116 cells | Knockdown | Reduced | Increased | - | [1] |

| Leukemia (AML) | AML cell lines | Knockdown | Inhibited | Induced | - | [1] |

| Oral Squamous Cell Carcinoma | CAL-27, SCC-9 cells | Knockdown | Decreased | Increased | - | [4] |

| Bladder Cancer | TPM cells | Knockout | Inhibited | Increased | Reduced | [5] |

Table 2: Functional Consequences of KDM4A Modulation in Cancer Cells. This table provides a summary of the quantitative or qualitative effects on key cellular processes following the experimental manipulation of KDM4A expression or activity in different cancer cell lines.

KDM4A-Driven Signaling Pathways in Cancer

KDM4A exerts its pro-tumorigenic functions by modulating several critical signaling pathways. Its ability to interact with and co-activate key transcription factors, as well as to regulate the expression of downstream effectors, places it at the nexus of multiple oncogenic cascades.

KDM4A and Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, KDM4A acts as a crucial coactivator of the Androgen Receptor (AR).[1] By demethylating H3K9me3 at the promoter regions of AR target genes, such as the prostate-specific antigen (PSA), KDM4A enhances their transcription, thereby promoting tumor growth and survival.[1]

KDM4A and Estrogen Receptor (ERα) Signaling in Breast Cancer

Similarly, in estrogen receptor-positive (ER+) breast cancer, KDM4A interacts with and enhances the transcriptional activity of Estrogen Receptor Alpha (ERα).[1] This leads to the increased expression of ERα target genes, such as c-Jun and cyclin D1, which are critical for cell proliferation.[1]

References

- 1. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dojindo.co.jp [dojindo.co.jp]

- 3. e-century.us [e-century.us]

- 4. Carcinogenesis promotion in oral squamous cell carcinoma: KDM4A complex-mediated gene transcriptional suppression by LEF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of KDM4A restricts SQLE transcription and induces oxidative stress imbalance to suppress bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-2: A Technical Guide to a Potent KDM4/KDM5 Dual Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KDM4-IN-2, a potent chemical probe for the KDM4 and KDM5 families of histone lysine demethylases. This document details its biochemical and cellular activity, provides adaptable experimental protocols for its use, and visualizes its role in relevant signaling pathways.

Core Compound Data

This compound, also known as Compound 19a, is a highly potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies of Jumonji C (JmjC) domain-containing histone lysine demethylases.[1][2] Its pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been optimized for cell permeability, making it a valuable tool for cellular studies.[3]

Biochemical Potency of this compound

| Target | Kᵢ (nM) |

| KDM4A | 4 |

| KDM5B | 7 |

Data sourced from MedChemExpress and based on Le Bihan YV, et al. (2019).[1][4]

Selectivity Profile

While a comprehensive selectivity panel for this compound against all KDM subfamilies is not publicly available, studies on closely related C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have demonstrated good selectivity for the KDM4/5 subfamilies over other JmjC-domain-containing histone demethylases. For a similar compound, weaker inhibitory activity was observed against KDM2A, KDM3A, and KDM6B.[3]

For context, another potent KDM4 inhibitor, QC6352, has been profiled against a broader panel, showcasing the typical selectivity profile for this class of inhibitors.

Biochemical Potency of QC6352 (for comparative purposes)

| Target | IC₅₀ (nM) |

| KDM4A | 104 |

| KDM4B | 56 |

| KDM4C | 35 |

| KDM4D | 104 |

| KDM5B | 750 |

| KDM2B | >4000 |

| KDM3A | >4000 |

| KDM3B | >4000 |

| KDM6B | >4000 |

| PHF8 | >4000 |

Data sourced from Cayman Chemical and Metzger E, et al. (2017).[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize this compound. These protocols are adapted from established methods for KDM inhibitors and can be optimized for specific experimental setups.

In Vitro Histone Demethylase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of KDM4 and its inhibition by this compound.

Materials:

-

Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B)

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3-biotin)

-

Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% BSA, 0.01% Tween-20

-

Cofactors: α-ketoglutarate, Fe(NH₄)₂(SO₄)₂, L-ascorbic acid

-

Detection reagents: Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2), and streptavidin-conjugated acceptor fluorophore (e.g., AF488-Streptavidin).[8]

-

This compound stock solution in DMSO

-

384-well low-volume assay plates

Procedure:

-

Prepare the KDM4 enzyme solution in assay buffer containing the necessary cofactors (e.g., 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid).[8]

-

Serially dilute this compound in DMSO and then into assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the assay plate.

-

Add the KDM4 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the demethylase reaction by adding the biotinylated histone H3 peptide substrate (e.g., 1 μM H3K9me3-Biotin).[8]

-

Incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding the detection reagents (e.g., 8 nM Tb-anti-H3K9me2 antibody and 80 nM AF488-Streptavidin).[8]

-

Incubate for 15-60 minutes at room temperature to allow for antibody binding.

-

Read the TR-FRET signal on a compatible plate reader.

Cellular Histone Demethylation Assay (Immunofluorescence)

This protocol outlines a method to assess the ability of this compound to inhibit KDM4 activity in a cellular context by measuring changes in histone methylation levels.

Materials:

-

Cells of interest (e.g., HeLa, U2OS) cultured on coverslips or in imaging plates.

-

This compound stock solution in DMSO.

-

Formaldehyde solution (4%) for fixation.

-

Permeabilization buffer (e.g., PBS with 0.2% Triton X-100).[9]

-

Blocking buffer (e.g., PBS with 0.2% Triton X-100 and 5% FBS).[9]

-

Primary antibodies against specific histone methylation marks (e.g., anti-H3K9me3).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a desired time period (e.g., 24 hours).

-

Wash the cells with PBS and fix with 4% formaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[9]

-

Block non-specific antibody binding with blocking buffer for 45-60 minutes.[9]

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash the cells with PBS and mount the coverslips or image the plates using a fluorescence microscope.

-

Quantify the fluorescence intensity of the histone methylation mark within the nucleus.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Cells of interest.

-

This compound stock solution in DMSO.

-

PBS and protease inhibitors.

-

Lysis buffer.

-

Equipment for heating (e.g., PCR machine) and centrifugation.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the KDM4 protein of interest.

Procedure:

-

Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target KDM4 protein.

-

Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Signaling Pathways and Experimental Workflows

KDM4B and c-Myc Signaling Pathway

KDM4B has been shown to be a critical coactivator of the oncoprotein c-Myc. KDM4B physically interacts with c-Myc and is recruited to the promoters of c-Myc target genes.[10] There, it removes the repressive H3K9me3 mark, leading to transcriptional activation of genes involved in cell proliferation and metabolism.[10][11] Inhibition of KDM4B with a chemical probe like this compound would be expected to increase H3K9me3 at these promoters, leading to the repression of c-Myc target genes and a subsequent decrease in cell proliferation.

Caption: KDM4B as a coactivator of c-Myc and the inhibitory effect of this compound.

KDM4B and Androgen Receptor (AR) Signaling Pathway

In prostate cancer, KDM4B is a key molecule in androgen receptor (AR) signaling.[12] KDM4B is itself an androgen-regulated gene and can enhance AR transcriptional activity through its demethylase activity at AR target genes.[12] Furthermore, KDM4B can stabilize the AR protein by inhibiting its ubiquitination.[12] Overexpression of KDM4B is also linked to the generation of constitutively active AR splice variants, such as AR-V7, which contributes to castration-resistant prostate cancer.[13] this compound, by inhibiting KDM4B, can disrupt this feed-forward loop, leading to decreased AR signaling and potentially overcoming resistance to anti-androgen therapies.

Caption: The role of KDM4B in androgen receptor signaling and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following workflow outlines a typical experimental cascade for the evaluation of a KDM4 inhibitor like this compound, from initial biochemical characterization to cellular functional assays.

Caption: A typical experimental workflow for the evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Exploring the Functional Landscape of KDM5 Histone Demethylases with the Dual Inhibitor KDM4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that remove methyl groups from lysine 4 of histone H3 (H3K4me2/3). These enzymes are pivotal in controlling gene expression and have been implicated in a variety of human diseases, most notably cancer, where their dysregulation can drive tumor progression and drug resistance. Understanding the intricate functions of KDM5 proteins is therefore a key objective in the development of novel therapeutic strategies.

This technical guide provides an in-depth exploration of the function of the KDM5 family, with a particular focus on the use of KDM4-IN-2, a potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies, as a chemical probe. We will delve into the biochemical and cellular methodologies used to characterize the effects of this inhibitor, present quantitative data on its activity, and visualize the key signaling pathways influenced by KDM5 modulation.

This compound: A Dual Inhibitor of KDM4 and KDM5

This compound is a small molecule inhibitor that has demonstrated potent activity against both the KDM4 and KDM5 families of histone demethylases.[1] Its dual-targeting nature makes it a valuable tool for studying the overlapping and distinct functions of these two important classes of epigenetic modifiers.

Quantitative Inhibition Data

The inhibitory activity of this compound and other related compounds against various KDM subfamilies has been characterized using a variety of biochemical assays. The following table summarizes key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing insights into the potency and selectivity of these inhibitors.

| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type |

| This compound | KDM4A | 4 | ||

| KDM5B | 7 | |||

| Compound 12 | KDM4B | 31 | AlphaScreen | |

| KDM5B | 23 | AlphaScreen | ||

| JIB-04 | KDM4A-E | 290 - 1100 | ELISA | |

| KDM5A | 230 | ELISA |

Experimental Protocols

To rigorously investigate the function of KDM5 and the effects of its inhibition by this compound, a variety of experimental protocols are employed. These range from biochemical assays that measure enzymatic activity to cellular assays that assess the downstream consequences of KDM5 inhibition.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is adapted for the use of this compound with KDM5B and is based on a general method for KDM4 inhibitors.[2][3][4] This assay measures the demethylase activity of KDM5B by detecting the product of the demethylation reaction.

Materials:

-

Recombinant KDM5B enzyme

-

Biotinylated H3K4me3 peptide substrate

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM Fe(II), 500 µM L-ascorbate, 3 µM 2-oxoglutarate)

-

Detection Reagents: Terbium (Tb)-labeled anti-H3K4me2 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., D2 or AF488)

-

384-well low-volume plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add this compound dilutions.

-

Add the KDM5B enzyme to each well (except for no-enzyme controls).

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents (Tb-anti-H3K4me2 antibody and Streptavidin-acceptor).

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding and FRET signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol allows for the genome-wide mapping of H3K4me3 marks to identify changes in the epigenetic landscape following KDM5 inhibition with this compound.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound

-

Formaldehyde for cross-linking

-

Lysis and wash buffers

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Culture cells to the desired confluency and treat with either this compound or vehicle control for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Prepare the DNA library for sequencing according to the manufacturer's protocol.

-

Perform high-throughput sequencing and analyze the data to identify regions with differential H3K4me3 enrichment between treated and control samples.

Cellular Assay: Cell Proliferation (MTT Assay)

This colorimetric assay is used to assess the effect of KDM5 inhibition on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Plot the absorbance against the inhibitor concentration to determine the effect on cell viability.

Signaling Pathways and Logical Relationships

The function of KDM5 demethylases is intricately linked to major cellular signaling pathways. This compound serves as a valuable tool to dissect these connections.

KDM5B in PI3K/AKT Signaling

KDM5B has been shown to be a critical regulator of the PI3K/AKT signaling pathway, a central node in cell proliferation, survival, and metabolism.[5] Specifically, KDM5B can directly bind to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. By demethylating H3K4me3 at this promoter, KDM5B can influence PIK3CA transcription. Inhibition of KDM5B with a compound like this compound would be expected to increase H3K4me3 levels at the PIK3CA promoter, potentially altering its expression and subsequently modulating the activity of the entire PI3K/AKT pathway.

Caption: KDM5B's role in the PI3K/AKT signaling pathway.

KDM5A in Notch Signaling

KDM5A is an integral component of the core repressor complex for Notch target genes.[2][6][7] In the absence of a Notch signal, KDM5A interacts with the transcription factor RBP-J, leading to the demethylation of H3K4me3 at Notch target gene promoters and subsequent transcriptional repression.[2][6][7] The use of this compound can help elucidate the importance of KDM5A's demethylase activity in this repressive function. Inhibition of KDM5A would be predicted to lead to an accumulation of H3K4me3 at these promoters, potentially de-repressing Notch target genes even in the absence of Notch signaling.

Caption: KDM5A's involvement in the Notch signaling pathway.

Experimental Workflow for Investigating KDM5 Function

A logical workflow for utilizing this compound to probe KDM5 function would involve a multi-faceted approach, starting from in vitro biochemical validation and progressing to cellular and downstream functional analyses.

Caption: A comprehensive experimental workflow.

Conclusion

This compound provides a powerful chemical tool for the functional exploration of the KDM5 family of histone demethylases. By employing a combination of biochemical and cellular assays, researchers can elucidate the specific roles of KDM5 isoforms in regulating key signaling pathways, such as PI3K/AKT and Notch, and their subsequent impact on cellular processes like proliferation and gene expression. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for scientists and drug development professionals aiming to further unravel the complexities of KDM5 biology and its potential as a therapeutic target. The continued investigation into the effects of potent and selective inhibitors like this compound will undoubtedly pave the way for the development of novel epigenetic therapies for cancer and other diseases.

References

- 1. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Kdm4-IN-2 on Gene Transcription: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Histone demethylases of the KDM4 family are critical epigenetic regulators often dysregulated in various cancers, making them attractive therapeutic targets. These enzymes, primarily targeting H3K9me3 and H3K36me3, play a pivotal role in controlling chromatin structure and gene expression. Kdm4-IN-2 is a potent, cell-penetrant small molecule inhibitor that dually targets the KDM4 and KDM5 subfamilies of histone demethylases. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene transcription. We detail its mechanism of action, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its study, and illustrate its impact on key signaling pathways through detailed diagrams. This document serves as a core resource for researchers investigating KDM4 inhibition as a therapeutic strategy.

Introduction to KDM4 Histone Demethylases

The KDM4 (Lysine-Specific Demethylase 4) subfamily, also known as the JMJD2 family, consists of Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a crucial role in epigenetic regulation.[1][2][3] This family includes several members, KDM4A through KDM4F, with KDM4A-D being the primary catalytically active enzymes.[4]

1.1 Catalytic Mechanism and Substrates KDM4 enzymes catalyze the removal of methyl groups from lysine residues on histone tails, a process essential for regulating the transcriptional activity of target genes. Their primary substrates are di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[4][5] H3K9 trimethylation is a canonical mark of heterochromatin and transcriptional repression, while H3K36 methylation is generally associated with active transcription elongation.[3][6][7] By removing these marks, KDM4 proteins dynamically alter chromatin structure to control gene expression.[1]

1.2 Role in Transcriptional Regulation The KDM4 family's impact on transcription is profound and context-dependent. By demethylating the repressive H3K9me3 mark at gene promoters, KDM4 enzymes can facilitate transcriptional activation.[8] They are known to be recruited to chromatin by transcription factors, where they function as co-activators. For example, KDM4A and KDM4B form complexes with the estrogen receptor (ERα) and androgen receptor (AR), stimulating their transcriptional activity in breast and prostate cancer cells, respectively.[4][5][6][9] Conversely, KDM4A can also be involved in transcriptional repression through its association with nuclear receptor corepressor complexes.[6] Overexpression of KDM4A-C is a common feature in numerous cancers, including breast, prostate, and colorectal tumors, where it is required for robust cancer cell growth.[3][4]

This compound: A Dual KDM4/KDM5 Inhibitor

This compound is a potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies.[10][11] Its mechanism of action involves competing with the 2-oxoglutarate cofactor, which is essential for the catalytic activity of these Jumonji C (JmjC) domain-containing demethylases.[4] By blocking the active site, this compound prevents the demethylation of histone substrates.

The primary consequence of KDM4 inhibition by this compound is the accumulation of repressive histone marks, particularly H3K9me3. This leads to a more condensed chromatin state (heterochromatin) at target gene loci, restricting the access of the transcriptional machinery and resulting in the downregulation of gene expression. This mechanism is central to its potential as an anti-cancer agent, as it can suppress the expression of oncogenes that are aberrantly activated by KDM4 enzymes.

Caption: Mechanism of this compound action on gene transcription.

Quantitative Analysis of KDM4 Inhibition

The potency of this compound and other relevant KDM4 inhibitors is typically measured by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). This quantitative data is crucial for comparing the efficacy of different compounds and for designing cellular experiments.

Table 1: Inhibitory Activity of this compound and Other Select KDM4 Inhibitors

| Compound | Target(s) | Potency | Assay Type | Reference |

|---|---|---|---|---|

| This compound | KDM4A / KDM5B | Ki = 4 nM / 7 nM | Biochemical | [10][11] |

| JIB-04 | Pan-KDM4/KDM5 | IC50 = 290-1100 nM | ELISA | [4][12] |

| ML324 | KDM4 (JMJD2) | IC50 = 920 nM | Biochemical | [12] |

| IOX1 | Broad 2-OG Oxygenase | IC50 = 0.6 µM (KDM4C) | Biochemical | [12] |

| QC6352 | KDM4C | IC50 = 35 nM | Biochemical |[11] |

Note: IC50 and Ki values can vary based on the specific assay conditions and KDM4 isoform tested.

Inhibition of KDM4 activity leads to predictable changes in the transcriptome. While specific RNA-seq data for this compound is not broadly published, studies on other KDM4 inhibitors and KDM4 knockdown experiments have identified key target genes whose expression is altered.

Table 2: Representative Gene Expression Changes Following KDM4 Inhibition

| Gene Symbol | Function | Expected Change | Cancer Context | Reference |

|---|---|---|---|---|

| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulated | Breast Cancer | [9] |

| c-JUN | Transcription Factor, Proliferation | Downregulated | Breast Cancer | [9] |

| MYC | Transcription Factor, Oncogene | Downregulated | Breast Cancer, Neuroblastoma | [4] |

| SLC7A11 | Amino Acid Transport, Ferroptosis Resistance | Upregulated | Osteosarcoma | [9] |

| p21 (CDKN1A) | Cell Cycle Arrest | Upregulated | Colon Cancer |[13] |

Note: The direction of expression change is context-dependent. For example, KDM4A inhibition in osteosarcoma reduces H3K9me3 at the SLC7A11 promoter, decreasing its transcription; this table reflects the more common role of KDM4 as a transcriptional co-activator where its inhibition leads to downregulation.

Experimental Protocols for Studying this compound Effects

To fully characterize the effects of this compound on gene transcription, a combination of genomic techniques is required. The following workflow and protocols for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) provide a robust framework for investigation.

Caption: Workflow for analyzing this compound's transcriptional effects.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me3

This protocol is optimized for cultured mammalian cells to assess genome-wide changes in H3K9me3 levels following this compound treatment.[14][15]

-

Cell Culture and Treatment: Plate 1-5 x 10^7 cells per condition (e.g., vehicle vs. This compound). Treat cells for a predetermined duration (e.g., 24-48 hours) to allow for changes in histone methylation.

-

Cross-linking: To fix protein-DNA interactions, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis and Chromatin Preparation: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in a series of lysis buffers to first lyse the cell membrane and then the nuclear membrane, isolating the chromatin.

-

Chromatin Fragmentation: Sonicate the chromatin preparation to shear the DNA into fragments of 200-800 bp. Optimization of sonication conditions (power, duration, cycles) is critical for successful ChIP. Verify fragment size by running an aliquot on an agarose gel.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Set aside a small aliquot of the pre-cleared lysate to serve as the "input" control.

-

Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody against H3K9me3.

-

Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[16]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein contaminants. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP and input DNA. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K9me3 enrichment. Perform differential binding analysis between vehicle and this compound treated samples to identify regions with significantly increased H3K9me3.

Protocol: RNA Sequencing (RNA-seq) for Differential Gene Expression

This protocol outlines the steps to quantify changes in the transcriptome following this compound treatment.

-

Cell Culture and Treatment: Culture and treat cells as described in step 1 of the ChIP-seq protocol.

-

RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit. Ensure high purity and integrity of the RNA, as assessed by a Bioanalyzer or similar instrument.

-

mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA population using oligo(dT)-conjugated magnetic beads, which capture the polyadenylated tails of mRNA molecules.

-

Library Construction:

-

Fragment the isolated mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR to generate a sufficient quantity for sequencing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as counts per gene).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated upon this compound treatment.[17]

-

Conduct downstream pathway and gene ontology analysis to understand the biological implications of the observed transcriptional changes.

-

Case Study: KDM4A in Estrogen Receptor Signaling

A well-documented role for KDM4 enzymes is their function as transcriptional co-activators for nuclear hormone receptors.[5] In ER-positive breast cancer, KDM4A and KDM4B are recruited by the estrogen receptor α (ERα) to its target gene promoters.[4] At these sites, KDM4 demethylates H3K9me3, creating a chromatin environment permissive for transcription of key pro-proliferative genes like c-JUN and CCND1 (Cyclin D1).[9] Inhibition of KDM4A with a compound like this compound disrupts this process, leading to the repression of ERα target genes and a reduction in cancer cell proliferation.[9]

Caption: KDM4A's role as a co-activator in ERα signaling.

Conclusion and Future Directions

This compound is a powerful chemical probe for elucidating the role of KDM4 demethylases in gene regulation. By potently inhibiting their catalytic activity, it induces hypermethylation of H3K9, leading to the transcriptional repression of key target genes, many of which are implicated in cancer cell proliferation and survival. The experimental frameworks provided herein offer a comprehensive approach to characterizing these effects at a genome-wide scale.

Future research should focus on leveraging multi-omics approaches, integrating ChIP-seq and RNA-seq data with proteomics and metabolomics to build a more complete picture of the cellular response to KDM4 inhibition. Furthermore, investigating the selectivity profile of this compound across the entire JmjC family and exploring its efficacy in in vivo cancer models will be critical steps in translating the promise of KDM4 inhibition into viable therapeutic strategies.

References

- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]

- 2. targeting-n-methyl-lysine-histone-demethylase-kdm4-in-cancer-natural-products-inhibitors-as-a-driving-force-for-epigenetic-drug-discovery - Ask this paper | Bohrium [bohrium.com]

- 3. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide Kdm4 histone demethylase transcriptional regulation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drosophila Kdm4 demethylases in histone H3 lysine 9 demethylation and ecdysteroid signaling [escholarship.org]

- 9. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. selleckchem.com [selleckchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 15. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Structural Basis for KDM4-IN-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the KDM4 family of histone demethylases by KDM4-IN-2. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Introduction to KDM4 and this compound

The KDM4 (Lysine-specific demethylase 4) family of enzymes, also known as JMJD2, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation.[1] They primarily catalyze the demethylation of trimethylated and dimethylated lysine 9 and lysine 36 on histone H3 (H3K9me3/me2 and H3K36me3/me2).[2] Dysregulation of KDM4 activity is implicated in various cancers, making them a compelling target for therapeutic intervention.[3][4]

This compound (also referred to as compound 19a) is a potent and selective dual inhibitor of the KDM4 and KDM5 families of histone demethylases.[5][6] It belongs to a class of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives designed to exploit structural differences in the histone substrate-binding sites between KDM4 and KDM5 subfamilies.[2][5]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound and its analogs has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Compound | Target | Kᵢ (nM)[5][6][7] | IC₅₀ (nM)[7] |

| This compound (19a) | KDM4A | 4 | 100 ± 41 |

| KDM4B | 43 ± 21 | ||

| KDM5B | 7 | 38 | |

| KDM5C | 123 | ||

| KDM2A | 4500 | ||

| KDM3A | 5780 | ||

| KDM6B | 90220 |

Structural Basis of Inhibition

While a co-crystal structure of this compound with a KDM4 enzyme is not publicly available, the binding mode can be inferred from the structures of closely related pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors in complex with KDM4A and KDM4D.[8][9]

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a 2-oxoglutarate (2-OG) mimetic, chelating the catalytic Fe(II) ion in the active site.[10] Key interactions include:

-

Metal Chelation: The pyridine nitrogen and the pyrimidinone carbonyl oxygen of the core scaffold coordinate with the Fe(II) ion.[8]

-

Hydrogen Bonding: The pyrimidinone CONH moiety forms hydrogen bonds with key active site residues, such as K206 and Y132 (KDM4A numbering).[8]

-

Substrate-Binding Site Interactions: The C8-substituent extends into the histone substrate-binding groove, allowing for the introduction of moieties that can interact with residues that differ between KDM4 and KDM5 subfamilies, such as E169 and V313 in KDM4A.[2][5] The design of this compound specifically aimed to target these residues to enhance affinity and selectivity.[2][5]

Signaling Pathway and Mechanism of Action

KDM4 enzymes function by removing methyl groups from histone tails, thereby altering chromatin structure and gene expression. Inhibition of KDM4 by this compound leads to an increase in the levels of H3K9me3 and H3K36me3, which are generally associated with transcriptional repression.

Caption: KDM4 demethylase removes methyl groups from H3K9me3, influencing gene expression. This compound inhibits this process.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for KDM4 Inhibition

This protocol describes a general method for determining the IC₅₀ of inhibitors against KDM4 enzymes.

Materials:

-

Recombinant KDM4 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

-

2-oxoglutarate (2-OG), Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O

-

AlphaLISA Acceptor beads (e.g., anti-H3K9me2 antibody-coated)

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

384-well white opaque microplates

Procedure:

-

Compound Preparation: Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

-

Enzyme Reaction: a. In a 384-well plate, add the KDM4 enzyme, the biotinylated H3K9me3 peptide substrate, and the inhibitor solution. b. Initiate the demethylation reaction by adding a solution of 2-OG, ascorbate, and Fe(II). c. Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

-